molecular formula C13H15NO4S B13215810 N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B13215810
M. Wt: 281.33 g/mol
InChI Key: GMFIHQHJCPHFLG-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C13H15NO4S. This compound is characterized by the presence of a furan ring, a benzene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide typically involves the reaction of furan-2-carbaldehyde with 4-(1-hydroxyethyl)benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the furan and benzene rings .

Scientific Research Applications

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan and benzene rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and furan derivatives, such as:

Uniqueness

N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(1-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3

InChI Key

GMFIHQHJCPHFLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Origin of Product

United States

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